Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Amidation: The carboxylic acid group on the isoxazole ring is converted to an amide group through a reaction with an amine.
Esterification: The final step involves the esterification of the hexanoic acid chain with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-methylisoxazole-4-carboxylate .
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate .
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate .
Uniqueness
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is unique due to its specific structure, which combines the isoxazole ring with a hexanoate ester and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
143469-08-3 |
---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C13H20N2O4/c1-3-18-12(16)7-5-4-6-8-14-13(17)11-9-15-19-10(11)2/h9H,3-8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
LPUAJXUXXREMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCNC(=O)C1=C(ON=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.